molecular formula C13H9ClFNO2 B6261357 (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate CAS No. 1457602-44-6

(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B6261357
CAS No.: 1457602-44-6
M. Wt: 265.7
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Properties

CAS No.

1457602-44-6

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloronicotinic acid with 2-fluorobenzyl alcohol . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as substituted pyridines.

    Hydrolysis: 6-chloronicotinic acid and 2-fluorobenzyl alcohol.

Mechanism of Action

The specific mechanism of action for (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzyl 6-bromonicotinate
  • 2-fluorobenzyl 6-iodonicotinate
  • 2-fluorobenzyl 6-methylnicotinate

Uniqueness

(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is unique due to the presence of both a fluorine atom on the benzyl group and a chlorine atom on the pyridine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

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